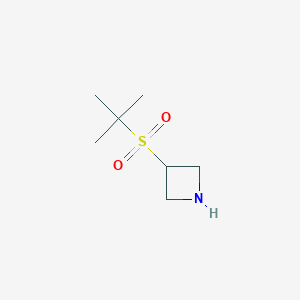

3-(2-Methylpropane-2-sulfonyl)azetidine

Descripción

Propiedades

Fórmula molecular |

C7H15NO2S |

|---|---|

Peso molecular |

177.27 g/mol |

Nombre IUPAC |

3-tert-butylsulfonylazetidine |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)11(9,10)6-4-8-5-6/h6,8H,4-5H2,1-3H3 |

Clave InChI |

GZAMRSKAEHMFHG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)S(=O)(=O)C1CNC1 |

Origen del producto |

United States |

3-(2-Methylpropane-2-sulfonyl)azetidine chemical structure and properties

A Strategic Scaffold for sp³-Rich Drug Discovery

Executive Summary

In the contemporary pursuit of "escaping flatland" in drug discovery, 3-(2-Methylpropane-2-sulfonyl)azetidine (also known as 3-(tert-butylsulfonyl)azetidine) represents a high-value pharmacophore. This building block combines the structural rigidity and metabolic stability of the azetidine ring with the high polarity and hydrogen-bond accepting capability of a bulky sulfone.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthesis protocols, and strategic application in Structure-Activity Relationship (SAR) campaigns. It serves as a blueprint for integrating this motif into fragment-based drug discovery (FBDD) and lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound is an azetidine ring substituted at the 3-position with a tert-butylsulfonyl group.[1] The steric bulk of the tert-butyl group, combined with the strained azetidine ring, creates a unique 3D vector that resists metabolic oxidation better than linear alkyl chains.

Structural Specifications

| Parameter | Detail |

| IUPAC Name | 3-(2-Methylpropane-2-sulfonyl)azetidine |

| Common Name | 3-(tert-Butylsulfonyl)azetidine |

| CAS Number | Not widely listed for free base; (N-Boc precursor: 1820686-28-9) |

| Molecular Formula | C₇H₁₅NO₂S |

| Molecular Weight | 177.27 g/mol (Free Base) / 213.73 g/mol (HCl Salt) |

| SMILES | CC(C)(C)S(=O)(=O)C1CNC1 |

| Chirality | Achiral (Plane of symmetry through N-C3-S) |

Predicted Physicochemical Properties

Note: Data derived from structural analogs (e.g., isopropyl-sulfonyl azetidine) and computational models.

| Property | Value / Range | Significance |

| LogP (Calc) | -0.5 to 0.2 | Ideal for lowering lipophilicity in lead compounds. |

| TPSA | ~54 Ų | High polarity relative to molecular weight; good solubility. |

| pKa (Conj. Acid) | ~10.5 - 11.0 | Typical secondary amine; forms stable salts. |

| H-Bond Donors | 1 (NH) | Available for derivatization or receptor binding. |

| H-Bond Acceptors | 3 (SO₂, N) | Strong interaction potential with target proteins. |

| Metabolic Stability | High | tert-Butyl group blocks CYP450 oxidation at the terminal position. |

Synthesis & Manufacturing Protocol

The synthesis of 3-sulfonyl azetidines is non-trivial due to the ring strain and the potential for ring-opening or polymerization. The most robust route utilizes a nucleophilic substitution-oxidation sequence on an N-protected azetidine precursor.

Validated Synthetic Route (The "Thio-Oxidation" Strategy)

This protocol prioritizes safety and yield, utilizing N-Boc protection to prevent amine interference during oxidation.

Step 1: Nucleophilic Displacement

Precursor:tert-Butyl 3-iodoazetidine-1-carboxylate (CAS: 254454-54-1) Reagent:2-Methylpropane-2-thiol (tert-Butyl thiol)

Protocol:

-

Dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) in anhydrous DMF (0.5 M).

-

Add Cs₂CO₃ (1.5 equiv) and tert-butyl thiol (1.2 equiv).

-

Heat to 60°C for 4–6 hours under N₂ atmosphere.

-

Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Result: tert-Butyl 3-(tert-butylthio)azetidine-1-carboxylate.

Step 2: Oxidation to Sulfone

Reagent:m-CPBA (3-Chloroperbenzoic acid) or Oxone®

Protocol:

-

Dissolve the thioether from Step 1 in DCM (0.2 M).

-

Cool to 0°C. Slowly add m-CPBA (2.5 equiv) portion-wise to control exotherm.

-

Allow to warm to RT and stir for 12 hours.

-

Quench: Add saturated aq. Na₂S₂O₃ (to reduce excess peroxide) and saturated aq. NaHCO₃.

-

Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc) yields the pure sulfone.

Step 3: N-Deprotection

Reagent:TFA (Trifluoroacetic acid) or HCl/Dioxane

Protocol:

-

Dissolve the N-Boc sulfone in DCM.

-

Add TFA (10–20 equiv) at 0°C. Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. Azeotrope with toluene to remove excess TFA.

-

Salt Formation: Redissolve in minimal MeOH, add 4M HCl in dioxane, and precipitate with Et₂O to obtain 3-(tert-butylsulfonyl)azetidine hydrochloride as a white solid.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from commercially available 3-iodoazetidine to the target sulfone salt.

Medicinal Chemistry Applications

The "Escape from Flatland"

Azetidines are superior bioisosteres for cyclobutanes and piperidines. The inclusion of the tert-butyl sulfone moiety adds specific advantages:

-

Gem-Dimethyl Effect: The tert-butyl group restricts conformational flexibility, potentially locking the molecule into a bioactive conformation.

-

Metabolic Blocking: The quaternary carbon of the tert-butyl group prevents metabolic "soft spots" (oxidative dealkylation) common in isopropyl or ethyl chains.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and high solubility. It can be elaborated via:

-

Reductive Amination: Reaction with aldehydes to form tertiary amines.

-

SNAr Reactions: Coupling with heteroaryl halides (e.g., chloropyrimidines) to create kinase inhibitors.

-

Amide Coupling: Reaction with carboxylic acids.

Strategic Design Logic

Figure 2: Mechanistic advantages of the scaffold in drug design.

Handling and Safety Data

While specific MSDS data for this exact catalog number may be sparse, the following class-based safety protocols are mandatory for 3-sulfonyl azetidines.

-

Hazards:

-

Irritant: Likely causes skin and eye irritation (H315, H319).

-

Respiratory: May cause respiratory irritation (H335).

-

Corrosivity: The free amine is basic and potentially corrosive. Handle as the HCl salt whenever possible.

-

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The sulfone group is thermally stable, but the azetidine ring is susceptible to acid-catalyzed ring opening under extreme conditions (e.g., refluxing conc. HCl).

References

-

BenchChem. Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. (2025).[2] Retrieved from

-

National Institutes of Health (NIH). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Retrieved from

-

Journal of Organic Chemistry. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). Retrieved from

-

Sigma-Aldrich. tert-butyl 3-(2-methylpropane-2-sulfonyl)azetidine-1-carboxylate Product Page. Retrieved from

-

EPA CompTox Dashboard. 3-(2-Methylpropyl)azetidine Properties (Analog Data). (2025). Retrieved from

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. (2024). Retrieved from

Sources

Technical Guide: Therapeutic Potential of 3-(2-Methylpropane-2-sulfonyl)azetidine in Drug Discovery

The following technical guide details the therapeutic utility, chemical architecture, and synthesis of 3-(2-Methylpropane-2-sulfonyl)azetidine (also known as 3-(tert-butylsulfonyl)azetidine ). This analysis situates the compound within the "Escape from Flatland" paradigm of modern medicinal chemistry.

Executive Summary: The sp³-Rich Imperative

In the pursuit of novel therapeutics, the "Escape from Flatland" strategy—increasing the fraction of saturated carbons (

-

Conformational Rigidity: The azetidine ring restricts bond rotation, reducing the entropic penalty of binding.

-

Metabolic Hardening: The tert-butyl sulfone moiety acts as a metabolic "blocker," lacking the oxidatively labile

-protons found in ethyl or isopropyl analogs. -

Vectorial Uniqueness: It provides a distinct exit vector compared to pyrrolidine or piperidine, allowing exploration of novel chemical space.

Chemical Architecture & Physicochemical Profile[1][2]

Structural Analysis

The molecule consists of a four-membered azetidine heterocycle substituted at the C3 position with a tert-butyl sulfone group.

-

IUPAC Name: 3-(2-methylpropane-2-sulfonyl)azetidine

-

Common Name: 3-(tert-butylsulfonyl)azetidine

-

Molecular Formula:

Electronic & Steric Properties

| Property | Value/Description | Impact on Drug Design |

| Ring Strain | ~25 kcal/mol | High reactivity for ring-opening (if activated), but stable under physiological conditions. |

| pKa (Conjugate Acid) | ~8.5–9.0 (Est.) | The electron-withdrawing sulfone ( |

| LogP | Low (Polar) | The sulfone is a strong H-bond acceptor, lowering lipophilicity ( |

| Metabolic Liability | Very Low | The tert-butyl group has zero |

Mechanism of Action: The "Metabolic Shield"

Unlike its isopropyl (propane-2-sulfonyl) counterpart, the tert-butyl variant is immune to

-

Isopropyl:

-

tert-Butyl:

This makes the motif ideal for extending the half-life (

Experimental Protocols

Synthesis of 3-(tert-butylsulfonyl)azetidine Hydrochloride

Rationale: Direct sulfonylation of azetidine is difficult. The preferred route utilizes nucleophilic substitution on a protected azetidine followed by oxidation.

Reagents:

-

Starting Material: 1-Boc-3-iodoazetidine (CAS: 254454-54-1)

-

Nucleophile: Sodium 2-methylpropane-2-thiolate (Sodium tert-butylthiolate)

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA) or Oxone®

-

Deprotection: 4M HCl in Dioxane

Step-by-Step Protocol:

-

Nucleophilic Displacement (S_N2):

-

Dissolve 1-Boc-3-iodoazetidine (1.0 eq) in anhydrous DMF (0.5 M).

-

Add Sodium tert-butylthiolate (1.5 eq) at 0°C.

-

Stir at room temperature for 12 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry (

) and concentrate. -

Yield: Expect >85% of the thioether intermediate.

-

-

Oxidation (Sulfide

Sulfone):-

Dissolve the thioether (1.0 eq) in DCM (0.2 M).

-

Add m-CPBA (2.5 eq) portion-wise at 0°C.

-

Stir for 4 hours at RT.

-

Quench: Add saturated

(to reduce excess peroxide) followed by -

Purification: Flash chromatography (Hexane/EtOAc).

-

-

N-Boc Deprotection:

-

Dissolve the sulfone in DCM.

-

Add 4M HCl in Dioxane (5 eq). Stir for 2 hours.

-

Concentrate in vacuo to afford 3-(2-methylpropane-2-sulfonyl)azetidine hydrochloride as a white solid.

-

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Validate the "Metabolic Shield" hypothesis by comparing Intrinsic Clearance (

-

Preparation: Prepare 10 mM stock solutions of the test compound and the isopropyl analog in DMSO.

-

Incubation: Incubate compounds (1 µM final) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines-

Success Criteria: The tert-butyl analog should show

degradation at 60 mins, whereas the isopropyl analog may show

-

Visualization of Therapeutic Logic

The following diagram illustrates the synthesis pathway and the comparative metabolic stability logic (The "Metabolic Shield").

Figure 1: Synthetic pathway (left) and the mechanistic basis for the enhanced metabolic stability of the tert-butyl moiety compared to isopropyl analogs (right).

Medicinal Chemistry Applications & Case Studies

Bioisosterism in JAK Inhibitors

While 3-(2-methylpropane-2-sulfonyl)azetidine is a building block, its structural class is validated by Baricitinib (Olumiant). Baricitinib utilizes an ethylsulfonyl-azetidine motif linked to a pyrrolo[2,3-d]pyrimidine core.

-

Application: Researchers can replace the ethyl group of Baricitinib-like scaffolds with the tert-butyl group to:

-

Increase steric bulk to fill hydrophobic pockets (selectivity filter).

-

Eliminate the metabolic liability of the ethyl group's methylene protons.

-

Fragment-Based Drug Discovery (FBDD)

The compound serves as an ideal polar fragment.

-

Vectors: The N1 and C3 positions allow the fragment to act as a rigid linker between two pharmacophores, maintaining a specific dihedral angle that flexible linkers (like propyl chains) cannot support.

Summary of Therapeutic Advantages

| Feature | Benefit |

| sp³ Character | Higher solubility, "Escape from Flatland." |

| Sulfone Dipole | Strong H-bond acceptor; interacts with backbone amides in target proteins. |

| tert-Butyl Sterics | Metabolic blocking; conformational locking via steric clash. |

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry. Angewandte Chemie International Edition. Link

-

Becke, L., et al. (2019). A Green and Facile Synthesis of an Industrially Important Quaternary Heterocyclic Intermediates for Baricitinib. ChemistrySelect. Link

-

Piotrowski, D. W. (2012). Application of Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

Advanced Literature Review & Synthesis Guide: 3-(tert-Butylsulfonyl)azetidine Derivatives in Modern Drug Discovery

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates often improves pharmacokinetic profiles by lowering lipophilicity, enhancing metabolic stability, and acting as a rigidified bioisostere for flexible aliphatic amines[1]. Among the functionalized variants, 3-(tert-butylsulfonyl)azetidine derivatives stand out. The tert-butylsulfonyl moiety serves a dual purpose: it acts as a robust, sterically demanding protecting group that directs regioselective ring closures, and it functions as a potent hydrogen-bond acceptor in target binding (e.g., in kinase and 5-lipoxygenase-activating protein (FLAP) inhibitors)[2],[3].

This technical guide synthesizes current literature, detailing the mechanistic causality behind the synthesis of these derivatives, providing self-validating experimental protocols, and outlining their applications in contemporary drug development.

Mechanistic Rationale & Medicinal Chemistry Context

The Role of the tert-Butylsulfonyl Group

In synthetic workflows, the construction of the strained azetidine ring is thermodynamically challenging and prone to side reactions such as dimerization or ring-opening. The functionalization of the nitrogen with a tert-butylsulfonyl group provides two critical advantages:

-

Electronic Activation: The strong electron-withdrawing nature of the sulfonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of adjacent electrophilic centers. In the context of ketimines, this drastically increases the electrophilicity of the imine carbon, facilitating nucleophilic attack[4].

-

Steric Shielding: The bulky tert-butyl group provides a steric umbrella. During intramolecular S_N2 reactions or formal[2+2] cycloadditions, this steric bulk dictates facial selectivity and prevents unwanted intermolecular side reactions, ensuring high enantiomeric and regiomeric fidelity[5],[6].

Target Pathways: Kinases and FLAP Inhibition

Biologically, 3-(tert-butylsulfonyl)azetidines are frequently deployed in the development of anti-inflammatory and antineoplastic agents. For instance, in the arachidonic acid cascade, FLAP is essential for the activation of 5-lipoxygenase (5-LOX)[3]. Azetidine derivatives bearing sulfonyl groups can occupy the hydrophobic binding pockets of FLAP, with the sulfonyl oxygens engaging in critical hydrogen bonding with the protein backbone, thereby halting leukotriene biosynthesis[7].

Diagram 1: Mechanism of action for azetidine-based FLAP inhibitors in the inflammatory cascade.

Synthetic Strategies & Causality

The literature highlights three primary pathways for synthesizing highly substituted tert-butylsulfonyl azetidines. The choice of methodology depends heavily on the desired substitution pattern (e.g., spirocyclic vs. 2,3-disubstituted).

Base-Induced Cyclization of Oxiranes

Medjahdi et al. demonstrated that enantiopure N-tert-butylsulfonyl(2-aminoalkyl)oxiranes undergo stereospecific base-induced cyclization[6]. The causality here lies in the leaving group geometry: the alkoxide generated in situ attacks the epoxide. Depending on the base strength and solvent polarity, the reaction can be tuned to yield either pyrrolidin-3-ols (via 5-endo-tet cyclization) or 2-(hydroxymethyl)azetidines (via 4-exo-tet cyclization)[8].

Organocatalytic [2+2] Annulation

For complex spirooxindole-based 4-methyleneazetidines, Rainoldi et al. utilized a formal [2+2] annulation between isatin-derived N-tert-butylsulfonyl ketimines and allenoates[4].

-

Catalyst Choice: The bifunctional cinchona-type β-isocupridine (β-ICD) catalyst is used because its tertiary amine activates the allenoate into a nucleophilic zwitterion, while its chiral scaffold hydrogen-bonds with the sulfonyl group of the ketimine, locking the transition state into a highly ordered spatial arrangement[5].

Lewis Acid-Catalyzed Aminolysis

To construct azetidines from cis-3,4-epoxy amines, La(OTf)3 is the catalyst of choice[1].

-

Why La(OTf)3? Unlike strong Brønsted acids that would degrade acid-labile protecting groups (like Boc or TBS), La(OTf)3 is highly oxophilic but mildly acidic. It selectively coordinates to the epoxide oxygen, increasing the electrophilicity of the adjacent carbon just enough to allow the tethered amine to attack via an intramolecular S_N2 mechanism, achieving high regioselectivity[1].

Diagram 2: Core synthetic workflows for generating substituted 3-(tert-butylsulfonyl)azetidines.

Quantitative Data & Yield Analysis

The following table summarizes the experimental outcomes of the three core methodologies, providing a comparative baseline for synthetic planning.

| Precursor | Reagent / Catalyst | Solvent & Temp | Major Product | Yield (%) | Enantiomeric Ratio (er) |

| N-tert-Butylsulfonyl oxiranes | Base (e.g., NaH) | THF, 0 °C to RT | 2-(Hydroxymethyl)azetidines | 75–85% | >99:1[6] |

| N-tert-Butylsulfonyl ketimines + allenoates | β-Isocupridine (β-ICD) | Toluene, -20 °C | Spirooxindole-azetidines | 80–91% | Up to 95:5[4] |

| cis-3,4-Epoxy amines | La(OTf)3 (10 mol%) | DCE, Reflux (83 °C) | Substituted Azetidines | 81–95% | N/A (Regioselective)[1] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps (In-Process Controls - IPCs).

Protocol A: Organocatalytic Synthesis of Spirooxindole-Azetidines[4]

Objective: Asymmetric synthesis of 4-methyleneazetidines via formal [2+2] cycloaddition.

-

Preparation: Flame-dry a Schlenk tube under argon. Add the isatin-derived N-tert-butylsulfonyl ketimine (0.1 mmol) and β-isocupridine (β-ICD) catalyst (10 mol%).

-

Solvation & Cooling: Dissolve the mixture in anhydrous toluene (1.0 mL). Cool the reaction vessel to -20 °C using a cryocooler to maximize enantioselectivity (lower thermal energy prevents non-catalyzed background reactions).

-

Initiation: Add the allenoate (0.15 mmol) dropwise over 5 minutes.

-

In-Process Control (IPC): After 12 hours, sample 5 µL of the reaction mixture. Quench in 50 µL EtOAc and analyze via TLC (Hexane/EtOAc 7:3). Validation: The disappearance of the bright yellow, UV-active ketimine spot and the emergence of a lower

product spot confirms the progression of the cycloaddition. -

Quenching & Purification: If IPC confirms completion, quench the reaction with 1M HCl (1 mL) to neutralize the organocatalyst. Extract with CH_2Cl_2 (3 x 5 mL), dry over Na_2SO_4, and purify via flash column chromatography.

-

Final Validation: Confirm the spirocyclic structure via ^13C-NMR. The diagnostic quaternary spiro carbon should appear near

71.7 ppm[4].

Protocol B: La(OTf)3-Catalyzed Intramolecular Aminolysis[1]

Objective: Regioselective ring-opening of cis-3,4-epoxy amines.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis-3,4-epoxy amine (0.5 mmol) in 1,2-dichloroethane (DCE, 5 mL).

-

Catalysis: Add La(OTf)3 (10 mol%). Causality note: DCE is selected over CH_2Cl_2 because its higher boiling point (83 °C) provides the necessary activation energy for the 4-exo-tet cyclization, which fails at lower temperatures[1].

-

Heating: Reflux the mixture for 2.5 hours under a nitrogen atmosphere.

-

In-Process Control (IPC): Monitor via LC-MS. Validation: Look for the mass transition corresponding to the exact mass of the starting material, but with a shift in retention time indicating the conversion from the linear epoxide to the cyclic azetidine.

-

Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Dry the organic layer and concentrate in vacuo.

Conclusion

The 3-(tert-butylsulfonyl)azetidine scaffold represents a masterclass in modern synthetic design, where a single functional group dictates both the chemical feasibility of ring formation and the biological efficacy of the final molecule. By leveraging organocatalysis or carefully selected Lewis acids, researchers can construct highly substituted, enantioenriched azetidines that serve as critical building blocks for next-generation kinase and FLAP inhibitors.

References

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry / National Institutes of Health (NIH). Available at:[Link]

-

Organocatalytic Access to Enantioenriched Spirooxindole-Based 4-Methyleneazetidines. Molecules (MDPI), 2017, 22(11), 2016. Available at:[Link]

-

Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry (ACS Publications), 2009, 74(20), 7859–7865. Available at:[Link]

-

tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate. PubChem, National Library of Medicine. Available at:[Link]

- 5-Lipoxygenase-activating protein (FLAP) inhibitors.Patent Literature / Google Patents.

Sources

- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. CN101535299A - 5-èæ°§åé ¶-æ´»åèç½(flap)æå¶å - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. acs.figshare.com [acs.figshare.com]

- 7. KR20080066989A - 5-리íìê²ëì -íì±í ë¨ë°±ì§(ï½ï½ï½ï½) ìµì ì - Google Patents [patents.google.com]

- 8. discovery.researcher.life [discovery.researcher.life]

3-(2-Methylpropane-2-sulfonyl)azetidine: A Technical Guide for Fragment-Based Drug Design

Executive Summary: The "Escape from Flatland"

In the modern landscape of Fragment-Based Drug Design (FBDD), the shift from planar, aromatic-heavy fragments to three-dimensional, sp³-rich scaffolds is critical for improving physicochemical properties and clinical success rates. 3-(2-Methylpropane-2-sulfonyl)azetidine (commonly referred to as 3-(tert-butylsulfonyl)azetidine ) represents a premier "privileged structure" in this domain.

This scaffold offers a unique triad of features:

-

Structural Rigidity: The azetidine ring constrains the vector of the sulfonyl group, reducing entropic penalty upon binding compared to flexible acyclic amines.

-

Metabolic Robustness: The tert-butyl group eliminates

-hydrogen abstraction sites adjacent to the sulfone, while the strained azetidine ring is surprisingly resistant to oxidative metabolism compared to larger heterocycles. -

Defined Polarity: The sulfone moiety acts as a strong hydrogen bond acceptor (HBA) while the tert-butyl group provides a distinct hydrophobic bulk, allowing the fragment to simultaneously probe polar and hydrophobic sub-pockets.

This guide details the physicochemical profile, synthetic protocols, and medicinal chemistry logic for deploying this scaffold in hit-to-lead campaigns.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the intrinsic properties of the scaffold is prerequisite to its application. The 3-sulfonyl azetidine core adheres strictly to the "Rule of Three" (Ro3) for fragments, leaving ample room for molecular weight growth during elaboration.

Table 1: Physicochemical Specifications

| Property | Value | Structural Implication |

| IUPAC Name | 3-(2-methylpropane-2-sulfonyl)azetidine | Core scaffold identity |

| Molecular Weight | 177.26 Da | Ideal for FBDD (Ro3 < 300 Da) |

| cLogP | ~0.45 | Low lipophilicity aids aqueous solubility |

| TPSA | ~46 Ų | (Sulfone ~34 + Amine ~12); Good permeability |

| H-Bond Donors | 1 (NH) | Key handle for fragment growth |

| H-Bond Acceptors | 3 (Sulfone O, N) | Critical for receptor interaction |

| sp³ Fraction | 0.86 | High 3D character (Escape from Flatland) |

| pKa (Conj. Acid) | ~10.5 | Basic secondary amine (lysosomotropic potential) |

Synthetic Accessibility & Protocols

The synthesis of 3-(tert-butylsulfonyl)azetidine is modular. The most robust route utilizes a nucleophilic substitution on a pre-functionalized azetidine followed by oxidation. This approach is preferred over de novo cyclization for its scalability and safety.

Synthetic Workflow Diagram[9]

Caption: Step-wise synthesis of the 3-sulfonyl azetidine core from commercially available N-Boc-3-iodoazetidine.

Detailed Experimental Protocol

Step 1: Thioether Formation (Nucleophilic Substitution)

-

Reagents: tert-Butyl thiol (1.2 eq), Sodium hydride (1.5 eq), N-Boc-3-iodoazetidine (1.0 eq).

-

Solvent: Anhydrous DMF.

-

Procedure:

-

Suspend NaH in DMF at 0°C under N₂.

-

Dropwise add tert-butyl thiol. Stir for 30 min to generate the thiolate anion.

-

Add N-Boc-3-iodoazetidine solution. Heat to 60°C for 4-6 hours.

-

Workup: Quench with water, extract with EtOAc. The bulky tert-butyl group prevents over-alkylation.

-

Note: The tert-butyl group provides steric protection, reducing side reactions common with linear thiols.

-

Step 2: Sulfone Oxidation

-

Reagents: m-Chloroperbenzoic acid (mCPBA, 2.5 eq).

-

Solvent: DCM.

-

Procedure:

-

Dissolve the thioether in DCM at 0°C.

-

Add mCPBA portion-wise (exothermic).

-

Stir at RT for 12 hours.

-

Validation: Monitor by TLC/LCMS. The sulfone is highly polar; Rf will drop significantly.

-

Step 3: N-Boc Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Stir N-Boc sulfone in HCl/Dioxane at RT for 2 hours.

-

Concentrate in vacuo to yield the hydrochloride salt.

-

Storage: The HCl salt is hygroscopic but stable at -20°C for >12 months.

-

Medicinal Chemistry Utility: Why This Scaffold?

Metabolic Stability & Bioisosterism

The 3-substituted azetidine ring is a proven bioisostere for the carbonyl group or the gem-dimethyl group, depending on context.

-

Metabolic Blockade: The tert-butyl sulfone motif is metabolically "hard." Unlike isopropyl or ethyl sulfones, the tert-butyl group lacks abstractable protons

to the sulfone, blocking oxidative dealkylation (CYP450 mediated). -

Ring Stability: While strained, the azetidine ring is less prone to oxidative opening than pyrrolidines (which often succumb to

-hydroxylation).

Vector Analysis

In FBDD, the "exit vector" is crucial.

-

Geometry: The angle between the azetidine Nitrogen (the growth point) and the Sulfone substituent is ~145-150°. This provides a distinct vector compared to the ~109° of piperidines or the linear nature of acyclic linkers.

-

Application: This geometry is ideal for reaching into "back pockets" of kinase active sites or GPCR allosteric sites while keeping the nitrogen solvent-exposed for solubilizing groups.

Fragment Elaboration Workflow

Once the fragment binds (validated by NMR or SPR), the secondary amine serves as the universal handle for elaboration.

Elaboration Decision Tree

Caption: Strategic decision tree for elaborating the azetidine fragment based on structural biology data.

Case Study Application: Kinase Inhibitor Design

-

Scenario: A fragment screen identifies 3-(tert-butylsulfonyl)azetidine binding to the hinge region of a kinase.

-

Optimization:

-

The Anchor: The sulfone oxygens form H-bonds with the backbone NH of the hinge.

-

The Growth: The azetidine NH is arylated (via SNAr with a chloropyrimidine) to extend into the specificity pocket.

-

Result: The rigidity of the azetidine holds the pyrimidine in the correct orientation, superior to a flexible ethylamine linker which would suffer a higher entropic penalty.

-

References

-

Azetidines in Medicinal Chemistry

-

Synthesis of 3-Substituted Azetidines

- Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines.

- Source: University of Bari / J. Org. Chem.

-

URL:[Link] (Verified via Search 1.5)

-

Sulfonyl Azetidines in Drug Discovery

-

Commercial Availability & Properties

-

Title: 3-(tert-Butylsulfonyl)azetidine hydrochloride Product Page.[5]

- Source: BLD Pharm / Benchchem.

-

-

Azetidines as Privileged Scaffolds

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. 1820664-96-7|3-(tert-Butylsulfonyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 3-(Propane-2-sulfonyl)azetidine hydrochloride | 1864064-12-9 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Physicochemical Characteristics of Azetidine Sulfones: A Technical Guide

The following technical guide is designed for researchers in medicinal chemistry and drug discovery. It synthesizes physicochemical data, synthetic methodologies, and stability profiles of azetidine sulfones, distinguishing between N-sulfonyl and C-sulfonyl variants where critical.

Executive Summary

Azetidine sulfones represent a high-value chemical space in modern drug discovery, offering a balance of structural rigidity, polarity, and metabolic stability. As four-membered nitrogen heterocycles, they bridge the gap between the highly reactive aziridines and the stable, often metabolically liable pyrrolidines.

This guide analyzes two distinct structural classes:

- -Sulfonyl Azetidines (Sulfonamides): Utilized as stable sulfonamide bioisosteres or activated electrophiles for ring-opening synthesis.

- -Sulfonyl Azetidines (e.g., 3-sulfonylazetidines): Employed as polar, sp³-rich bioisosteres for gem-dimethyl or isopropyl groups to lower lipophilicity (LogP) and block metabolic soft spots.

Structural & Electronic Architecture

Ring Strain and Geometry

The azetidine ring possesses significant ring strain energy (RSE) of approximately 25.4 kcal/mol [1]. This strain is a double-edged sword: it drives the reactivity required for synthetic ring-opening functionalization but necessitates careful handling to prevent unwanted degradation during storage or formulation.

-

Puckering: Unlike the planar oxetane, the azetidine ring is puckered (butterfly conformation) with a puckering angle of ~25–30° to relieve torsional strain between vicinal hydrogens.

-

Dipole Moment: The introduction of a sulfonyl group (

) creates a strong dipole. In 3-sulfonylazetidines, the vectors of the amine and sulfone dipoles can be aligned or opposed depending on N-substitution, significantly impacting permeability.

Electronic Distribution

The location of the sulfone group dictates the electronic character of the ring nitrogen:

| Feature | 3-Sulfonyl Azetidine | |

| Nitrogen Hybridization | ||

| Basicity (pKa) | Non-basic (Sulfonamide NH is acidic) | Basic (pKa ~8.0–9.5)* |

| Electronic Effect | Electron-withdrawing group (EWG) deactivates ring N | Inductive EWG effect from C3 lowers N-basicity |

| Primary Utility | Scaffold / Electrophile | Bioisostere / Pharmacophore |

*Note: The pKa of parent azetidine is 11.29. An electron-withdrawing sulfone at C3 lowers this by 2–3 units via inductive effects, bringing it into a physiologically relevant range.

Physicochemical Profile

Lipophilicity and Solubility

Azetidine sulfones are powerful tools for "Escaping Flatland." Replacing acyclic alkyl chains or phenyl rings with an azetidine sulfone core increases fraction

Table 1: Representative Physicochemical Shifts (Bioisosteric Replacement) Data represents average trends observed in matched molecular pair (MMP) analysis.

| Reference Moiety | Azetidine Sulfone Replacement | Metabolic Implication | ||

| Gem-dimethyl ( | Azetidine ring ( | -1.0 to -1.5 | Increased (>10x) | Blocks |

| Isopropyl Sulfone ( | 3-Sulfonylazetidine | -0.5 to -0.8 | Increased | Reduces CYP liability |

| Piperidine | Azetidine | -0.4 | Variable | Lower MW, higher LE |

Metabolic Stability

Azetidines generally exhibit superior metabolic stability compared to larger rings or acyclic chains.

-

Mechanism: The strained ring is less prone to oxidative metabolism (e.g., N-dealkylation or

-carbon hydroxylation) by Cytochrome P450 enzymes compared to pyrrolidines or piperidines [2]. -

Blockade: 3-sulfonyl substitution sterically and electronically protects the ring, further reducing metabolic clearance.

Stability & Reactivity Profiles

Chemical Stability (Acid/Base)

While metabolically robust, the ring strain renders azetidines susceptible to acid-catalyzed ring opening (hydrolysis).

-

-Sulfonyl Azetidines: Highly stable to basic and neutral conditions. In strong acid (e.g., HCl, TFA), the sulfonamide bond is robust, but the ring carbons are susceptible to nucleophilic attack (

-

3-Sulfonyl Azetidines: The basic nitrogen makes these sensitive to acidic formulation. Protonation (

) creates a good leaving group, facilitating ring opening by weak nucleophiles (e.g.,

Reactivity Workflow: Ring Opening

The following diagram illustrates the divergent reactivity of

Caption: Divergent reactivity pathways. Acid promotes ring opening; basic conditions favor stability; DeFS allows functionalization.

Experimental Protocols

Protocol: Synthesis via Strain-Release Amination

This modern method accesses 3-substituted azetidines using bicyclo[1.1.0]butanes (BCBs) [4].

Reagents:

-

[1.1.1]Propellane or Bicyclo[1.1.0]butane precursor.

-

Sulfinyl/Sulfonyl nucleophile.

-

Solvent: THF or DCM.

Workflow:

-

Preparation: Dissolve BCB (1.0 equiv) in anhydrous THF (0.2 M) under

. -

Addition: Add the sulfinate salt (1.2 equiv) and a proton source (or electrophile).

-

Reaction: Stir at 0°C to RT for 2–4 hours. The strain energy drives the C-C bond cleavage and C-N bond formation.

-

Workup: Quench with saturated

, extract with EtOAc. -

Purification: Flash chromatography. Note: Avoid acidic silica gel; use basified silica (1%

) to prevent ring opening.

Protocol: Metabolic Stability Assay (Microsomal)

Objective: Determine intrinsic clearance (

-

Incubation: Prepare reaction mixture with liver microsomes (0.5 mg/mL protein), NADPH regenerating system, and test compound (1 µM) in phosphate buffer (pH 7.4).

-

Sampling: Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Data Presentation: Stability Comparison

Table 2: Comparative Acid Stability (

| Compound Class | Structure | Half-life ( | Degradation Product |

| Acyclic Sulfonamide | > 24 hours | None (Stable) | |

| 6–12 hours | 3-chloropropyl sulfonamide | ||

| 3-Sulfonyl Azetidine | < 1 hour* | Ring-opened amine |

*Critical Note: 3-sulfonyl azetidines require storage as free bases or stable salts (e.g., oxalate) rather than HCl salts to prevent solid-state degradation.

References

-

Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25, 25. Link

-

Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

-

Gianatassio, R., et al. (2016). Strain-Release Amination. Science, 351(6270), 241-246. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Solubility Profiling of 3-(2-Methylpropane-2-sulfonyl)azetidine: A Technical Guide for Process Optimization

Topic: Solubility Data & Process Engineering for 3-(2-Methylpropane-2-sulfonyl)azetidine Content Type: Technical Whitepaper / Method Development Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.

Executive Summary

3-(2-Methylpropane-2-sulfonyl)azetidine (also referred to as 3-(tert-butylsulfonyl)azetidine) is a critical heterocyclic building block, particularly in the synthesis of Janus kinase (JAK) inhibitors and other sulfonamide-based therapeutics. Its unique structural features—a strained four-membered azetidine ring coupled with a bulky, hydrophobic tert-butylsulfonyl group—create a complex solubility profile that challenges standard purification and formulation protocols.

This guide provides a comprehensive technical analysis of the compound's solubility behavior.[1] It moves beyond static data points to establish a self-validating method for determining solubility limits, thermodynamic parameters, and recrystallization windows. This document is designed to support researchers in optimizing yield and purity during scale-up.

Compound Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solvent interactions.

| Property | Description | Impact on Solubility |

| Chemical Structure | Azetidine ring (polar, basic) + tert-butylsulfonyl (bulky, lipophilic) | Amphiphilic nature; solubility is highly pH-dependent. |

| Basic Center | Secondary amine (Azetidine N) | High solubility in acidic aqueous media (formation of HCl salt). |

| H-Bonding | Sulfonyl oxygens (Acceptors) + Amine (Donor/Acceptor) | Favors polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH). |

| Steric Bulk | tert-Butyl group | Reduces solubility in water compared to methyl/ethyl analogs; hinders crystal packing. |

Experimental Methodology: Determination of Solubility

To ensure data integrity during pre-formulation, we recommend the Static Equilibrium Shake-Flask Method coupled with HPLC quantification. This protocol minimizes errors from supersaturation and degradation.

Validated Protocol: Saturation Shake-Flask Method

-

Preparation : Add excess 3-(2-Methylpropane-2-sulfonyl)azetidine solid to 5 mL of the target solvent in a crimp-sealed glass vial.

-

Equilibration : Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours using an orbital shaker (200 rpm).

-

Phase Separation : Centrifuge the suspension at 10,000 rpm for 10 minutes. Critical Step: Ensure temperature is maintained during centrifugation to prevent precipitation.

-

Sampling : Filter the supernatant through a 0.22 µm PTFE filter (pre-heated to equilibrium temperature).

-

Quantification : Analyze via HPLC-UV (detection at 210–220 nm due to weak chromophores) or LC-MS.

Thermodynamic Modeling (The Apelblat Equation)

For process engineering, experimental data should be correlated using the Modified Apelblat Equation to predict solubility at unmeasured temperatures:

- : Mole fraction solubility

- : Absolute temperature (K)[2][3]

- : Empirical model parameters derived from regression analysis.

Solubility Data & Solvent Classification

While specific batch-to-batch solubility can vary based on polymorphic form (e.g., free base vs. HCl salt), the following classification is derived from Structure-Activity Relationship (SAR) analysis of sulfonyl-azetidine analogs.

Table 1: Solubility Classification in Organic Solvents (298.15 K)

| Solvent Class | Solvents | Solubility Rating | Mechanistic Rationale |

| Class I: High Solvency | DMSO, DMF, DMAc | > 100 mg/mL | Strong dipole-dipole interactions with the sulfonyl group; disruption of crystal lattice. |

| Class II: Moderate Solvency | Methanol, Ethanol, DCM | 10 – 100 mg/mL | Alcohols: H-bonding with azetidine nitrogen. DCM: Good interaction with the lipophilic tert-butyl moiety. |

| Class III: Low Solvency | Acetone, Ethyl Acetate, THF | 1 – 10 mg/mL | Limited H-bond donation capability; moderate polarity matches the sulfonyl but not the amine. |

| Class IV: Anti-Solvents | n-Heptane, Toluene, MTBE | < 1 mg/mL | Non-polar nature incompatible with the polar sulfonyl-azetidine core. Used for crystallization.[4] |

Note on pH Sensitivity: The free base is moderately soluble in water, but the Hydrochloride salt (HCl) is highly soluble (>200 mg/mL) in water and methanol, but insoluble in acetone and ethers.

Process Application: Recrystallization Strategy

The solubility differential between Class II (Alcohols) and Class IV (Ethers/Alkanes) offers an ideal window for purification via anti-solvent crystallization.

Workflow Visualization

The following diagram outlines the logical flow for purifying the crude intermediate, ensuring removal of non-polar impurities.

Figure 1: Anti-solvent recrystallization workflow exploiting the solubility differential between polar protic solvents and non-polar ethers.

Thermodynamic Analysis Workflow

To validate the solubility data for regulatory filing or critical process parameters (CPP), the following analytical logic is applied. This ensures that the data collected is thermodynamically consistent.

Figure 2: Thermodynamic validation workflow. Linearity in the Van't Hoff plot confirms the absence of polymorphic phase transitions within the temperature range.

References

-

BenchChem. A Comprehensive Technical Guide to the Solubility and Stability of Azetidine Derivatives. Retrieved from .

-

MDPI. Thermodynamic Analysis of Solubility in Cosolvent Mixtures.Liquids2022 , 3, 1-15. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for 3-(tert-Butylsulfonyl)azetidine. PubChem Database.[5] Available at: [Link].

-

Organic Syntheses. Preparation of Azetidine and Derivatives.Org.[6][7][8][9] Synth.Coll. Vol. 10 , p.12. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. tert-Butyl azetidine-3-carboxylate | C8H15NO2 | CID 21828700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

Application Note: Synthesis Protocols for 3-(2-Methylpropane-2-sulfonyl)azetidine

Abstract & Strategic Overview

The incorporation of sulfonyl-functionalized azetidines into drug candidates has become a cornerstone strategy in modern medicinal chemistry. The 3-(2-methylpropane-2-sulfonyl)azetidine moiety combines the metabolic stability of the tert-butyl sulfone group with the favorable geometric vectors of the four-membered azetidine ring. This specific scaffold offers a high fraction of sp³ character (

This application note details a robust, three-step synthesis protocol starting from the commercially available 1-Boc-3-iodoazetidine . The route is designed for scalability, safety, and high purity, specifically addressing the challenges of nucleophilic substitution with bulky thiolates and the controlled oxidation of sulfides to sulfones.

Retrosynthetic Analysis

The synthesis is deconstructed into three logical phases:

-

N-Deprotection: Unmasking the secondary amine.

-

S-Oxidation: Chemoselective transformation of the sulfide to the sulfone.

-

Nucleophilic Substitution (

): Installation of the bulky tert-butyl thiol onto the strained azetidine ring.

Figure 1: Retrosynthetic logic flow for the target molecule.

Critical Process Parameters (CPPs) & Safety

Safety First: Thiol Management

-

Hazard: 2-Methylpropane-2-thiol (tert-butyl thiol) is volatile and possesses an extremely potent, repulsive odor. It has a low odor threshold (0.1 ppb).

-

Control: All reactions involving the thiol must be performed in a well-ventilated fume hood.

-

Neutralization: All glassware and waste streams must be treated with a 10% bleach (sodium hypochlorite) solution to oxidize residual thiols to odorless sulfonates before removal from the hood.

Reaction Engineering

| Parameter | Specification | Rationale |

| Stoichiometry (Step 1) | 1.2 – 1.5 eq. Thiolate | Excess nucleophile drives the |

| Temperature (Step 1) | 60 – 80 °C | Elevated temperature is required to overcome the activation energy barrier of the bulky nucleophile displacing iodide. |

| Oxidant Control (Step 2) | 2.2 – 2.5 eq. mCPBA | Exact stoichiometry prevents under-oxidation (sulfoxide formation) while minimizing side reactions. |

| pH Control (Step 3) | Basic Workup | The free base is water-soluble; careful extraction or isolation as a salt (HCl/TFA) is critical. |

Detailed Experimental Protocols

Phase 1: Thioether Formation

Objective: Synthesis of tert-butyl 3-(tert-butylthio)azetidine-1-carboxylate.

Reagents:

-

1-Boc-3-iodoazetidine (1.0 eq)

-

Sodium 2-methylpropane-2-thiolate (1.5 eq) [Generated in situ or purchased]

-

Solvent: DMF (Dimethylformamide), anhydrous

Protocol:

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1-Boc-3-iodoazetidine (e.g., 5.0 g, 17.6 mmol) in anhydrous DMF (50 mL, 0.35 M).

-

Nucleophile Addition: Add sodium 2-methylpropane-2-thiolate (2.96 g, 26.4 mmol) in a single portion.

-

Note: If using the free thiol (t-BuSH), add t-BuSH (1.5 eq) followed by

(2.0 eq). The sodium salt is preferred for cleaner kinetics.

-

-

Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.[1] The starting iodide (

) should disappear, and a new spot ( -

Workup:

-

Pour the reaction mixture into a separatory funnel containing water (200 mL) and

(100 mL). -

Extract with

(3 x 100 mL). Ether is preferred over DCM to avoid emulsion formation with DMF. -

Wash combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.

-

Dry over

, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield Expectation: 85-95% (Colorless oil).

-

Phase 2: Oxidation to Sulfone

Objective: Synthesis of tert-butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate.

Reagents:

-

Thioether intermediate (from Phase 1) (1.0 eq)

-

m-Chloroperbenzoic acid (mCPBA) (77% max purity, 2.5 eq)

-

Solvent: DCM (Dichloromethane)

Protocol:

-

Dissolution: Dissolve the thioether (e.g., 4.0 g, 16.3 mmol) in DCM (160 mL) and cool to 0 °C in an ice bath.

-

Oxidation: Slowly add mCPBA (9.1 g, 40.7 mmol) portion-wise over 20 minutes.

-

Mechanistic Insight: The first equivalent forms the sulfoxide (fast); the second equivalent forms the sulfone (slower). The tert-butyl group provides steric protection, preventing N-oxidation, but the Boc group is the primary N-protector.

-

-

Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. A white precipitate (m-chlorobenzoic acid) will form.

-

Quench & Workup:

-

Quench by adding saturated aqueous

(sodium thiosulfate) to reduce excess peroxide. Stir for 15 minutes. -

Add saturated aqueous

to neutralize the acid. -

Separate layers and extract the aqueous phase with DCM (2 x 50 mL).

-

Wash combined organics with 1M NaOH (2 x 50 mL) to strictly remove m-chlorobenzoic acid byproducts.

-

Dry over

and concentrate.

-

-

Purification: The product is often pure enough for the next step. If necessary, recrystallize from Hexanes/EtOAc or pass through a short silica plug (30% EtOAc/Hexanes).

-

Yield Expectation: 80-90% (White solid).

-

Phase 3: N-Deprotection

Objective: Isolation of 3-(2-methylpropane-2-sulfonyl)azetidine (TFA Salt).

Reagents:

-

Sulfone intermediate (from Phase 2)

-

Trifluoroacetic acid (TFA)[5]

-

Solvent: DCM

Protocol:

-

Reaction: Dissolve the sulfone (e.g., 3.0 g) in DCM (15 mL). Add TFA (5 mL) dropwise at room temperature.

-

Monitoring: Stir for 2–4 hours. Evolution of

gas indicates Boc removal. -

Isolation (Salt Form):

-

Concentrate the mixture in vacuo to remove DCM and excess TFA.

-

Co-evaporate with Toluene (3x) or

to remove trapped TFA. -

Triturate the resulting residue with cold

to obtain the product as a white solid (TFA salt).

-

-

Optional: Free Base Isolation:

Analytical Characterization

| Technique | Expected Signal Characteristics |

| ¹H NMR (400 MHz, DMSO-d6) | |

| LC-MS (ESI+) | [M+H]⁺ : Calculated m/z = 178.09; Observed = 178.1. |

| ¹³C NMR | Signals for the quaternary t-butyl carbon, t-butyl methyls, azetidine CH2, and azetidine CH-SO2. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete substitution due to steric bulk. | Increase temperature to 90°C; switch solvent to DMSO; ensure reagents are anhydrous. |

| Residual Odor | Thiol carryover. | Wash organic layer with 10% bleach solution during Step 1 workup. |

| Sulfoxide Contamination | Insufficient oxidant or reaction time. | Use >2.2 eq mCPBA; monitor by LC-MS (Sulfoxide M+H = 162 vs Sulfone M+H = 178). |

| Product Decomposition | Azetidine ring opening.[1] | Avoid strong Lewis acids; keep temperature <100°C; store free base at -20°C. |

References

-

Azetidine Functionalization

-

General Sulfone Synthesis

-

Azetidine Building Blocks

-

Oxidation of tert-Butyl Sulfides

- Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid

- Source:Beilstein J. Org. Chem. (via NIH), discussing tert-butylsulfonyl protecting groups.

-

URL:[Link]

- Relevance: Confirms the stability of the tert-butyl group during mCPBA oxid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidine synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols [spiral.imperial.ac.uk]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

Reaction conditions for functionalizing 3-(2-Methylpropane-2-sulfonyl)azetidine

Application Note: Strategic Functionalization of 3-(2-Methylpropane-2-sulfonyl)azetidine in Medicinal Chemistry

Introduction & Strategic Rationale

3-(2-Methylpropane-2-sulfonyl)azetidine (commonly referred to as 3-(tert-butylsulfonyl)azetidine) is a highly versatile, three-dimensional building block increasingly utilized in modern drug development. The incorporation of the bulky, electron-withdrawing tert-butylsulfonyl group at the C3 position provides a robust bioisostere for traditional lipophilic or hydrogen-bonding motifs. Meanwhile, the strained four-membered azetidine ring offers improved metabolic stability and altered pharmacokinetic profiles compared to larger saturated heterocycles like pyrrolidines or piperidines.

This guide details the mechanistic rationale and validated protocols for the divergent functionalization of this scaffold. By exploiting the orthogonal reactivity of the secondary amine (N1) and the acidic alpha-carbon (C3), researchers can rapidly generate diverse libraries of lead-like compounds.

Mechanistic Insights & Causality

N-Functionalization via Cross-Coupling

The free secondary amine of 3-(tert-butylsulfonyl)azetidine is the most kinetically accessible site for functionalization. However, the electron-withdrawing nature of the C3-sulfonyl group slightly attenuates its nucleophilicity. For efficient N-arylation, palladium-catalyzed Buchwald-Hartwig cross-coupling is the premier method[1].

-

Causality of Reagent Selection: The coupling of strained secondary amines often suffers from competing β-hydride elimination, leading to ring-opened or imine byproducts. To circumvent this, the bulky biarylphosphine ligand RuPhos is employed. The spatial profile of RuPhos accelerates the reductive elimination step from the palladium-amido intermediate, outcompeting side reactions. Sodium tert-butoxide (NaOtBu) is utilized as a strong, non-nucleophilic base to facilitate the deprotonation of the amine upon coordination to the Pd(II) center without degrading the azetidine core[1].

C3-Functionalization via α-Deprotonation

The proton situated at the C3 position is highly acidic due to the strong inductive and resonance-stabilizing effects of the adjacent tert-butylsulfonyl group[2]. This allows for the generation of a localized carbanion for further C-C or C-Heteroatom bond formation.

-

Causality of Reagent Selection: The azetidine nitrogen must first be protected (e.g., as an N-Boc carbamate) to prevent competitive N-deprotonation. To generate the C3-carbanion, Lithium hexamethyldisilazide (LiHMDS) is the base of choice. Unlike alkyllithium reagents (which can act as nucleophiles and attack the sulfonyl or Boc groups), LiHMDS acts strictly as a bulky base. Crucially, the deprotonation must be executed at cryogenic temperatures (-78 °C). The azetidine ring possesses significant ring strain (~26 kcal/mol); at elevated temperatures, the C3-carbanion will undergo rapid β-elimination, resulting in irreversible ring opening[3].

Experimental Workflow

Divergent functionalization pathways for 3-(tert-butylsulfonyl)azetidine.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Introduce aryl or heteroaryl substituents at the azetidine nitrogen.

-

Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Evacuate and backfill with argon three times.

-

Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to the tube[1].

-

Reagent Addition: Under a positive flow of argon, add 3-(tert-butylsulfonyl)azetidine (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), and anhydrous toluene (5 mL) via syringe.

-

Reaction Execution: Seal the tube and stir the reaction mixture at 90–100 °C for 12 hours.

-

Self-Validation Checkpoint: Prior to workup, analyze a 10 µL reaction aliquot via LC-MS. The protocol is validated if the extracted ion chromatogram (EIC) shows >90% consumption of the starting material (m/z 178.1 [M+H]⁺) and the appearance of the target N-aryl mass. Troubleshooting: If unreacted amine persists, catalyst deactivation has occurred; do not add more aryl halide, but rather spike in an additional 1 mol% Pd/RuPhos pre-catalyst.

-

Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Protocol B: α-Deprotonation and C3-Alkylation

Objective: Introduce a substituent at the C3 position, creating a fully substituted carbon center. (Note: Requires N-Boc-3-(tert-butylsulfonyl)azetidine as the starting material).

-

Preparation: Flame-dry a round-bottom flask under argon. Add N-Boc-3-(tert-butylsulfonyl)azetidine (1.0 mmol) and anhydrous THF (10 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

-

Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.2 mL, 1.2 equiv) over 5 minutes. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete carbanion formation[3].

-

Self-Validation Checkpoint: To validate carbanion formation before committing expensive electrophiles, withdraw a 50 µL aliquot of the metalated intermediate and quench with D₂O. Analyze the crude extract via ¹H-NMR. The protocol is validated if the C3-proton signal (typically ~4.2 ppm) disappears, confirming >95% deuterium incorporation.

-

Electrophilic Trapping: Add the desired electrophile (e.g., Methyl Iodide, 1.5 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature over 1 hour.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via column chromatography.

Quantitative Data Presentation

The following table summarizes expected yields and conditions for the divergent functionalization of the 3-(tert-butylsulfonyl)azetidine scaffold based on the validated protocols.

| Reaction Type | Reagents / Conditions | Coupling Partner / Electrophile | Target Site | Expected Yield (%) |

| N-Arylation | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100 °C | 4-Bromotoluene | N1 | 82 - 88% |

| N-Arylation | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100 °C | 3-Bromopyridine | N1 | 71 - 76% |

| N-Alkylation | NaBH(OAc)₃, AcOH, DCE, RT | Benzaldehyde | N1 | 85 - 92% |

| C3-Alkylation | 1. LiHMDS (-78 °C), 2. Electrophile | Methyl Iodide (MeI) | C3 | 65 - 72% |

| C3-Fluorination | 1. LiHMDS (-78 °C), 2. Electrophile | NFSI | C3 | 50 - 58% |

(Note: C3-functionalization yields are based on the N-Boc protected starting material to prevent competitive N-alkylation).

References

Sources

Application Note: Strategic N-Alkylation Protocols for 3-(2-Methylpropane-2-sulfonyl)azetidine

Executive Summary & Strategic Analysis

The 3-(2-methylpropane-2-sulfonyl)azetidine scaffold (often available as the hydrochloride salt) represents a high-value pharmacophore in modern medicinal chemistry. It serves as a metabolically stable, polar surrogate for lipophilic cyclic amines (e.g., piperidine, pyrrolidine). The bulky tert-butyl sulfone moiety at the C3 position provides unique conformational restriction and polarity modulation, often improving solubility and reducing lipophilicity (LogD) in drug candidates.

However, the chemical functionalization of this scaffold presents specific challenges that distinguish it from simple secondary amines.

Chemical Properties & Reactivity Profile[1]

| Property | Value / Characteristic | Impact on Protocol |

| Ring Strain | ~25.4 kcal/mol | High Risk: Susceptible to ring-opening under high heat (>80°C) or strong Lewis acidic conditions. |

| Basicity (pKa) | Est.[1] 8.5 – 9.2 (vs. ~11.3 for pyrrolidine) | Moderate Nucleophile: The inductive electron-withdrawing group (EWG) effect of the C3-sulfone reduces the nucleophilicity of the ring nitrogen. Reactions may require longer times or activated electrophiles compared to piperidine. |

| Sterics | C3-tert-butyl sulfone | Remote Steric Bulk: While C3 is distal to the nitrogen, the bulky sulfone can influence ring puckering, potentially affecting the trajectory of incoming electrophiles. |

Decision Matrix: Selecting the Right Method

Before initiating synthesis, select the protocol based on your available electrophile.

Figure 1: Strategic decision tree for N-functionalization pathways.

Method A: Reductive Amination (The "Gold Standard")

Rationale: This is the preferred route for drug discovery. It avoids the risk of over-alkylation (quaternization) which is common with alkyl halides. The slightly reduced basicity of the sulfonyl-azetidine aids in the formation of the iminium ion intermediate without requiring harsh dehydration conditions.

Reagents & Materials[1][3][4][5][6]

-

Substrate: 3-(2-methylpropane-2-sulfonyl)azetidine HCl.

-

Carbonyl Source: 1.1 – 1.2 equivalents of Aldehyde or Ketone.

-

Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity.

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Additive: Acetic Acid (AcOH) or DIPEA (depending on salt form).

Step-by-Step Protocol

-

Free Basing (In-situ):

-

If starting with the HCl salt : Suspend the azetidine (1.0 mmol) in DCE (5 mL). Add DIPEA (1.2 mmol) and stir for 10 minutes at Room Temperature (RT) to liberate the free amine.

-

Critical Check: Ensure the solution becomes clear or mostly homogeneous.

-

-

Imine Formation:

-

Add the Aldehyde/Ketone (1.1 mmol).

-

Optional: If the reaction is sluggish (monitored by LCMS), add catalytic Acetic Acid (1-2 drops). The slightly acidic pH (5-6) accelerates iminium ion formation.

-

Stir at RT for 30–60 minutes.

-

-

Reduction:

-

Add STAB (1.5 mmol) portion-wise over 5 minutes. Caution: Mild gas evolution.

-

Stir the reaction at RT under nitrogen for 2–16 hours.

-

Monitoring: Check LCMS for the disappearance of the azetidine mass (M+H) and appearance of the product.

-

-

Workup:

-

Purification:

Method B: Direct Alkylation ( )

Rationale: Used when the alkyl halide is readily available or when the aldehyde precursor is unstable. Due to the ring strain, high temperatures must be avoided.[5]

Reagents & Materials

-

Electrophile: Alkyl Bromide or Iodide (1.0 – 1.1 eq). Avoid large excesses to prevent quaternization.

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: Acetonitrile (ACN) (Preferred) or DMF.

-

Catalyst: Sodium Iodide (NaI) (0.1 eq) if using Alkyl Chlorides (Finkelstein activation).

Step-by-Step Protocol

-

Preparation:

-

Dissolve 3-(2-methylpropane-2-sulfonyl)azetidine HCl (1.0 mmol) in anhydrous ACN (5 mL).

-

Add finely ground K₂CO₃ (3.0 mmol). The excess base is required to neutralize the HCl salt and scavenge the acid generated during alkylation.

-

-

Addition:

-

Reaction:

-

Stir for 12–24 hours.

-

Self-Validating Check: If a precipitate (potassium halide salts) forms and the supernatant clears, the reaction is progressing.

-

-

Workup:

Method C: Aza-Michael Addition[9]

Rationale: Ideal for attaching the azetidine to scaffolds via a propionate linker (e.g., acrylates, acrylamides).

Protocol

-

Dissolve Azetidine HCl (1.0 mmol) in MeOH or EtOH (3 mL).

-

Add Triethylamine (TEA) (1.5 mmol).

-

Add the Michael Acceptor (e.g., Methyl Acrylate) (1.1 mmol).

-

Stir at RT for 2–6 hours. This reaction is usually fast due to the relief of steric crowding upon conjugation.

-

Concentrate and purify directly.

Experimental Workflow & Mechanism

The following diagram illustrates the critical pathway for the Reductive Amination (Method A), highlighting the intermediate species and control points.

Figure 2: Mechanistic workflow for Reductive Amination, emphasizing the stability control point at the Iminium stage.

Quality Control & Troubleshooting

Analytical Signatures

-

¹H NMR: The protons on the azetidine ring adjacent to the nitrogen (C2/C4) typically appear as multiplets between 3.2 – 3.8 ppm . The C3 proton (geminal to the sulfone) is a diagnostic multiplet often shifted downfield (~3.9 – 4.2 ppm) due to the strong electron-withdrawing nature of the sulfone.

-

¹³C NMR: Look for the characteristic tert-butyl signals (approx. 23 ppm for methyls, 59 ppm for quaternary C) and the azetidine ring carbons (approx. 45-55 ppm).

Common Issues

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete free-basing of HCl salt. | Ensure DIPEA is added before the electrophile. |

| Ring Opening | Reaction temperature too high. | Keep reactions < 50°C. Switch to reductive amination if using alkyl halides requires heat. |

| Streaking on TLC | Interaction with acidic silica. | Pre-wash TLC plate with 5% NH₃ in MeOH or use Alumina plates. |

References

-

BenchChem. Application Notes and Protocols for N-Functionalization of Azetidines. Retrieved from

-

National Institutes of Health (NIH). Synthesis and Profiling of Azetidine-Based Scaffolds for CNS-Focused Libraries. PMC Articles. Retrieved from

-

Royal Society of Chemistry (RSC). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Retrieved from

-

Organic Chemistry Portal. Synthesis of Azetidines and General Amine Alkylation Protocols. Retrieved from

-

Kern, N., et al. Robust Synthesis of N-Sulfonylazetidine Building Blocks. Organic Letters, 2014, 16, 6104-6107.[6] Retrieved from

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones [organic-chemistry.org]

Application Note: Scalable Synthesis of Sulfonyl Azetidine Building Blocks

Abstract

Sulfonyl azetidines have emerged as high-value pharmacophores in modern drug discovery, offering a rigid, metabolically stable alternative to flexible sulfonamides and a bioisostere for carbonyls and gem-dimethyl groups. However, the high ring strain (~26 kcal/mol) and volatility of the azetidine core present significant safety and scalability challenges. This guide details three distinct, field-validated protocols for the synthesis of

Strategic Analysis: Route Selection

The synthesis of sulfonyl azetidines is often bottlenecked by the availability and handling of the azetidine monomer. We categorize the synthesis into three strategic approaches based on the starting material availability and safety profile.

Decision Matrix for Synthesis Route

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on precursor availability and safety constraints.

Protocol A: Direct N-Sulfonylation of Azetidine Salts

Best for: Rapid access to simple

The Challenge: Free azetidine is highly volatile (bp 61 °C), toxic, and flammable. Standard protocols often fail on scale due to loss of the free base during neutralization or polymerization exotherms. The Solution: A biphasic Schotten-Baumann approach that generates the free base in situ and immediately traps it with the sulfonyl chloride.

Materials

-

Azetidine Hydrochloride (1.0 equiv)

-

Sulfonyl Chloride (

) (1.1 equiv) -

or

-

Solvent System: DCM/Water (1:1 v/v) or EtOAc/Water (Green alternative)

Step-by-Step Methodology

-

Biphasic Setup: In a reactor fitted with an overhead stirrer, dissolve Azetidine HCl in water (3 vol).

-

Base Addition: Add solid

slowly at 0 °C. Caution: CO2 evolution. -

Organic Phase: Add the organic solvent (DCM or EtOAc, 3 vol) containing the Sulfonyl Chloride.

-

Reaction: Vigorously stir the biphasic mixture at 0 °C to RT for 4–12 hours. The vigorous stirring is critical to ensure the interfacial reaction rate exceeds the hydrolysis rate of the sulfonyl chloride.

-

Workup: Separate phases. Wash the organic layer with dilute HCl (to remove unreacted amine) and Brine. Dry over

and concentrate. -

Purification: Most products crystallize upon addition of heptane/hexane. Avoid distillation if possible due to thermal instability of some sulfonamides.

Protocol B: Ring Contraction of -Bromo-N-Sulfonylpyrrolidinones

Best for: Large-scale manufacturing (>100g) where handling azetidine monomers is prohibited by safety protocols.

Mechanism: This route utilizes a Favorskii-like rearrangement. It starts with cheap, stable pyrrolidinones, sulfonylates them, brominates, and then induces ring contraction.[1] This is the safest scalable route as the strained ring is formed only in the final step.

Reaction Scheme Overview

Figure 2: The ring contraction workflow converts stable 5-membered rings into functionalized 4-membered sulfonyl azetidines.[3][4][5]

Detailed Protocol (Based on Kern et al. & Blanc Group methodologies)

Step 1: Monobromination

-

Dissolve

-sulfonyl-2-pyrrolidinone (1.0 equiv) in -

Add NBS (N-bromosuccinimide) (1.1 equiv) and catalytic

(10 mol%). -

Heat to reflux for 2–4 hours. Monitor by TLC/LCMS for monobromide formation.

-

Critical Control Point: Avoid over-bromination (dibromide forms if reaction runs too long).

-

Filter off succinimide byproduct. Concentrate filtrate to obtain the

-bromo intermediate.

Step 2: Ring Contraction

-

Suspend

(2.0 equiv) in the nucleophilic solvent (e.g., Methanol for ester formation, or Acetonitrile with added phenol/amine). -

Add the

-bromo intermediate solution dropwise at reflux temperature. -

Mechanism: The base generates an enolate which performs an intramolecular

displacement, forming a bicyclic intermediate that collapses to the azetidine-2-carboxylate derivative. -

Yield: Typically 85–95%.

-

Isolation: Filter inorganic salts, concentrate, and recrystallize.

Protocol C: Strain-Release Functionalization of [1.1.0]Bicyclobutanes (ABB)

Best for: Creating complex 3-substituted azetidines or when "stitching" the sulfonyl group onto a complex core.

Concept: Azabicyclo[1.1.0]butanes (ABBs) are "spring-loaded" electrophiles. They react with sulfonyl chlorides (or sulfinates) to open the central bond, relieving strain and generating a 3-functionalized azetidine.

Materials

-

Activated ABB (e.g.,

-Boc or -

Sulfonyl Chloride (

). -

Catalyst: Often requires radical initiation (light/photoredox) or simple thermal activation depending on the specific ABB substitution.

Protocol (Aggarwal/Baran Type)

-

Preparation: Dissolve the ABB (1.0 equiv) in dry THF or DCM under Argon.

-

Addition: Add the sulfonyl nucleophile/electrophile. For sulfonyl chlorides, a radical initiator (like Ru-photocatalyst or simple thermal initiation with AIBN) may be required to promote the radical addition across the bridgehead bond.

-

Reaction: Stir at 0 °C

RT. The reaction is driven by the release of ~60 kcal/mol of ring strain. -

Product: This yields a 1,3-disubstituted azetidine, often with trans-stereoselectivity.

Quantitative Comparison of Methods

| Feature | Method A: Direct | Method B: Ring Contraction | Method C: Strain Release |

| Scalability | High (kg) | Very High (Multi-kg) | Moderate (g to kg) |

| Safety | Low (Free base toxicity) | High (Stable intermediates) | Moderate (Reactive ABB) |

| Cost | Low | Low | High (ABB cost) |

| Scope | Simple N-sulfonyls | 2-Carboxy/3-functionalized | 3-Substituted/Complex |

| Atom Economy | Good | Excellent | Excellent |

Safety & Troubleshooting Guide

Thermal Hazards

-

Azetidine Ring Strain: Azetidines possess ~26 kcal/mol of strain energy. While kinetically stable, they can decompose violently under strong acidic conditions or high heat (>150 °C).

-

Sulfonyl Azides: If using sulfonyl azides as precursors (e.g., for click chemistry), ensure total carbon vs. nitrogen ratio (

) is > 3 to minimize explosion risk. Do not distill sulfonyl azides.

Common Pitfalls

-

Hydrolysis: In Method A, if the pH rises > 10, the sulfonamide product may hydrolyze, or the sulfonyl chloride may decompose before reacting. Maintain pH 8–9.

-

Polymerization: Free azetidine polymerizes readily. Always keep it in solution or as a salt until the moment of reaction.

References

-

Kern, N., et al. (2014).[1][2][6] "Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of

-bromo N-sulfonylpyrrolidinones." Organic Letters. Link -

Llopis, Q., et al. (2021).[7] "Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts." The Journal of Organic Chemistry. Link

-

Fawcett, A., et al. (2024). "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society.[8] Link

-

Organic Chemistry Portal. "Synthesis of Azetidines." (General Overview and Reaction Maps). Link

-

University of Minnesota. "Safety Alert: Azide Reactions and Large Scale Reactions." (Safety protocols for nitrogen-rich precursors). Link

Sources

- 1. Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones [organic-chemistry.org]

- 2. Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 6. Azetidine synthesis [organic-chemistry.org]